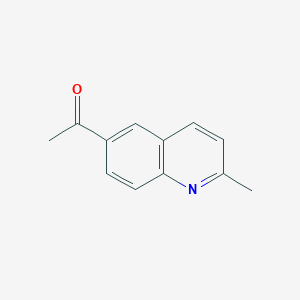

1-(2-Methylquinolin-6-yl)ethanone

Vue d'ensemble

Description

1-(2-Methylquinolin-6-yl)ethanone is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found in nature and have been extensively studied for their therapeutic potential .

Mécanisme D'action

Target of Action

Quinoline derivatives, which this compound is a part of, are known to have a wide range of biological targets . They are utilized in various areas of medicine and are present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

Quinoline derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activity . These include pathways related to inflammation, cancer, viral infections, and more .

Pharmacokinetics

The compound’s molecular weight is 18523 , which is within the optimal range for drug-like molecules and may suggest good bioavailability

Result of Action

Given the wide range of biological activities of quinoline derivatives , it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific target and pathway it affects.

Action Environment

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(2-Methylquinolin-6-yl)ethanone can be synthesized through various synthetic routes. One common method involves the cyclization of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide and ethanol . Another approach includes the cyclization of 1-(2-methyl-2H-tetrazole-5-yl)ethanone and Vinamidinium salt, avoiding the use of highly toxic reagents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems and advanced purification techniques to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Methylquinolin-6-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol or amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has potential therapeutic applications due to its structural similarity to known pharmacophores. Research indicates that quinoline derivatives often exhibit significant biological activities, such as:

- Antimicrobial Activity : Compounds derived from quinolines have shown effectiveness against various pathogens. Studies suggest that 1-(2-Methylquinolin-6-yl)ethanone could be explored for developing new antimicrobial agents.

- Anticancer Properties : Some quinoline derivatives have been evaluated for their anticancer potential. The unique structure of this compound may contribute to the development of novel anticancer drugs by targeting specific cancer cell pathways.

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its applications include:

- Catalysis : It can act as a ligand in catalysis, enhancing the selectivity and stability of reactions involving metal catalysts. For instance, it has been utilized in hydrogenation reactions where improved enantioselectivity was achieved .

- Synthesis of Quinolines : The compound can be used to synthesize various substituted quinolines through reactions with different electrophiles or nucleophiles, expanding the library of available quinoline derivatives for further research.

Pesticidal Activity

Research has indicated that derivatives of quinoline possess pesticidal properties. The synthesis of new herbicides based on the structure of this compound is an area of active investigation. Studies have shown that compounds with similar structures can effectively inhibit weed growth while being less harmful to crops .

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: The parent compound of 1-(2-Methylquinolin-6-yl)ethanone, known for its broad range of biological activities.

Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.

Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2-position and ethanone moiety at the 6-position differentiate it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications .

Activité Biologique

1-(2-Methylquinolin-6-yl)ethanone, a compound belonging to the quinoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a quinoline moiety with a methyl group at the second position and an ethanone functional group. Its molecular formula is C₁₂H₁₁NO, with a molecular weight of approximately 199.23 g/mol. The unique structure contributes to its various biological properties.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Quinoline derivatives, including this compound, have shown the ability to inhibit bacterial DNA synthesis by targeting enzymes such as DNA gyrase and type IV topoisomerase, leading to bacterial death. The antimicrobial efficacy is influenced by the substitution pattern on the heterocyclic ring .

- Antimalarial Effects : The compound demonstrates potential as a novel antimalarial agent against Plasmodium infections. In vitro assays have shown its effectiveness in inhibiting parasite growth .

- Antiviral Properties : Studies suggest that this compound may possess antiviral properties, particularly against HIV. Researchers have explored its ability to inhibit viral replication through various mechanisms .

- Anti-inflammatory Effects : The compound has been investigated for its capacity to modulate inflammatory responses by affecting cytokine levels and immune cell activity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in DNA replication and viral replication processes, thereby inhibiting their activity.

- Cytotoxic Effects : In cancer studies, it has been shown to induce apoptosis in various cancer cell lines, suppressing tumor growth in vivo .

- Modulation of Inflammatory Pathways : It affects signaling pathways related to inflammation, leading to reduced levels of pro-inflammatory cytokines .

Case Studies and Experimental Findings

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Studies : In laboratory settings, derivatives of quinoline have demonstrated significant antimicrobial activity against various bacterial strains. For example, the compound exhibited an MIC (Minimum Inhibitory Concentration) value indicating potent antibacterial effects .

- Anticancer Research : A study involving MCF cell lines revealed that treatment with the compound accelerated apoptosis in a dose-dependent manner. Tumor-bearing mice treated with it showed suppressed tumor growth compared to control groups .

Comparative Analysis

To understand the uniqueness of this compound within its chemical family, a comparative analysis with other quinoline derivatives is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylquinoline | Methyl group at position two | Antimicrobial, Anticancer |

| 4-Hydroxyquinoline | Hydroxy group at position four | Antioxidant, Anticancer |

| Quinolone | Carbonyl group adjacent to nitrogen | Antibacterial |

| This compound | Methyl group and ethanone | Antimicrobial, Antimalarial, Antiviral, Anti-inflammatory |

The presence of both the methyl group and the ethanone functionality distinguishes this compound from others in its class, contributing to its unique reactivity and biological profile.

Propriétés

IUPAC Name |

1-(2-methylquinolin-6-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-8-3-4-11-7-10(9(2)14)5-6-12(11)13-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGYXRRYHRPACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.